Lemonomycin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H41N3O9 |
|---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
(1R,2S,10R,12S,13S,15R)-15-(dihydroxymethyl)-10-[[(2R,4S,5R,6S)-5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxymethyl]-12-hydroxy-7-methoxy-6-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),6-diene-5,8-dione |
InChI |
InChI=1S/C27H41N3O9/c1-11-21(31)13-8-16-20-14(26(34)35)7-15(28-20)25(33)30(16)17(19(13)22(32)23(11)37-6)10-38-18-9-27(3,36)24(29(4)5)12(2)39-18/h12,14-18,20,24-26,28,33-36H,7-10H2,1-6H3/t12-,14+,15-,16-,17-,18+,20+,24+,25-,27-/m0/s1 |
InChI Key |
JXWCEWIDCYAQRW-RNWDBXQFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)OC[C@H]2C3=C(C[C@@H]4N2[C@H]([C@@H]5C[C@H]([C@H]4N5)C(O)O)O)C(=O)C(=C(C3=O)OC)C)(C)O)N(C)C |
Canonical SMILES |
CC1C(C(CC(O1)OCC2C3=C(CC4N2C(C5CC(C4N5)C(O)O)O)C(=O)C(=C(C3=O)OC)C)(C)O)N(C)C |
Synonyms |
lemonomycin |
Origin of Product |
United States |
Historical Perspectives and Contextual Significance of Lemonomycin in Natural Product Research
Initial Isolation and Characterization within Natural Product Discovery
Lemonomycin was first isolated in 1964 from the fermentation broth of the bacterium Streptomyces candidus. mdpi.comnih.govdntb.gov.ua This discovery occurred during a golden era of antibiotic research, a period marked by the systematic screening of microorganisms for novel therapeutic agents. The initial isolation by Whaley and his colleagues at the Lederle Laboratories of the American Cyanamid Company yielded a yellow crystalline substance, which they named this compound. mdpi.com Early studies revealed its potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. mdpi.comacs.org
Evolution of Structural Elucidation Methodologies and Challenges
Despite its isolation in 1964, the complete and correct chemical structure of this compound was not fully elucidated until the year 2000. mdpi.comresearchgate.netnih.govpreprints.orgresearchgate.net This significant delay of over three decades highlights the immense complexity of the molecule and the limitations of spectroscopic techniques available at the time of its discovery. The initial characterization efforts were able to identify some of its structural features, but the precise connectivity and stereochemistry remained elusive.
The eventual breakthrough in determining this compound's structure was made possible by the advent of advanced spectroscopic methods, including high-resolution mass spectrometry and various nuclear magnetic resonance (NMR) techniques. researchgate.net These powerful tools allowed researchers to piece together the intricate tetracyclic core and the attached rare aminosugar, a 2,6-dideoxy-4-amino sugar named lemonose. mdpi.comnih.govjst.go.jp The presence of this unique sugar moiety, which had not been previously encountered in nature, posed a significant challenge to the structural elucidation process. acs.orgjst.go.jp
Classification within the Tetrahydroisoquinoline (THIQ) Alkaloid Family
This compound belongs to the large and diverse family of tetrahydroisoquinoline (THIQ) alkaloids, a class of natural products known for their significant biological activities. nih.govjst.go.jpnih.gov This family includes over 60 members, many of which exhibit potent antitumor properties. mdpi.comnih.gov The characteristic feature of THIQ alkaloids is the presence of a tetrahydroisoquinoline core structure.
Within the THIQ family, this compound is further classified based on the structure of its diazabicyclic core. It possesses a 3,8-diazabicyclo[3.2.1]octane core, a feature it shares with other notable THIQ alkaloids like quinocarcin (B1679961), cyanocycline A, and tetrazomine. mdpi.comnih.govresearchgate.netcaltech.edu This distinguishes it from another subgroup of THIQs that contain a three-carbon bridged diazabicyclo[3.3.1]nonane core, such as the saframycins and ecteinascidins. mdpi.comnih.gov this compound is particularly unique as it is the only known glycosylated member of the tetrahydroisoquinoline antibiotic family. mdpi.comresearchgate.netnih.govpreprints.orgresearchgate.net
Comparative Analysis with Related THIQ Natural Products and Analogs in Research
The structural and biological properties of this compound invite comparison with other members of the THIQ alkaloid family. Its core structure is analogous to that of quinocarcin, another well-studied THIQ antibiotic. mdpi.comresearchgate.netrsc.org However, the defining difference is the presence of the lemonose sugar attached to the C18 position of this compound, a feature absent in quinocarcin. acs.org This glycosylation is believed to play a crucial role in this compound's biological activity. mdpi.compreprints.orgresearchgate.net
The family of THIQ alkaloids is renowned for its antitumor antibiotics, including the saframycins, ecteinascidins, and quinocarcins. acs.org While this compound shares the core tetrahydroisoquinoline scaffold with these compounds, the variations in their diazabicyclic systems and peripheral functional groups lead to a diversity of biological activities. For instance, Ecteinascidin 743 (Trabectedin), a member of this family, has been successfully developed and marketed as an anticancer drug. nih.govresearchgate.net The study of these related natural products provides valuable insights into the structure-activity relationships within the THIQ class and informs the design of novel synthetic analogs with potentially improved therapeutic properties. acs.org Research has also been conducted on aclidinomycins, which share the core structure of this compound and provide further understanding of the complex polycyclic architecture of these compounds. mdpi.com
Advanced Structural Investigations and Chemo Architectural Significance of Lemonomycin
Elucidation of the Tetracyclic Core System: 3,8-Diazabicyclo[3.2.1]octane
The structural backbone of lemonomycin is a complex tetracyclic system, a defining feature of the tetrahydroisoquinoline class of alkaloids. jst.go.jp The complete connectivity and relative stereochemistry were determined in 2000 by researchers at Wyeth-Ayerst using advanced NMR spectroscopic methods. caltech.edu A central and characteristic feature of this framework is the bridged diazabicyclic structure, specifically a 3,8-diazabicyclo[3.2.1]octane core. nih.govmountainscholar.org This structural motif is also found in other related antibiotics, such as those in the quinocarcin (B1679961) subfamily, and is crucial to its biological function. jst.go.jpcaltech.edu
The elucidation of this complex core was further solidified through numerous academic research efforts in total synthesis. Synthetic chemists have devised and executed various strategies to construct this specific ring system, thereby confirming its structure. Key reactions employed in these syntheses include:
The Pictet-Spengler reaction: Utilized to form the tetrahydroisoquinoline fragment of the molecule. mountainscholar.orgcaltech.edu
1,3-Dipolar Cycloaddition: An azomethine ylide [3+2] dipolar cycloaddition has been a successful strategy for assembling the 3,8-diazabicyclo[3.2.1]octane ring system. mountainscholar.orgnih.gov
Hosomi-Sakurai reaction: This reaction has also been applied in synthetic strategies to establish the core skeleton. nih.gov
These synthetic achievements not only provided access to the molecule for further study but also unequivocally confirmed the complex, bridged architecture initially proposed by spectroscopic analysis.
Research into the Glycosidic Linkage and Deoxyaminosugar Moiety (Lemonose)
A distinctive feature that sets this compound apart from nearly all other members of the THIQ antibiotic family is its glycosylation. nih.govcaltech.edu The molecule contains a unique sugar moiety attached via a glycosidic linkage at the C18 position. nih.gov This sugar, a rare 2,6-dideoxy-4-amino sugar, has been named "Lemonose". jst.go.jp this compound is currently the only known glycosylated tetrahydroisoquinoline antibiotic, making the study of its sugar component and the linkage to the aglycone a significant area of research. nih.govresearchgate.net
Furthermore, synthetic research has focused on developing effective glycosidation reactions to attach the Lemonose unit to the tetracyclic aglycone. These studies aimed to achieve high stereoselectivity, ensuring the formation of the correct α-anomer, as found in the natural product. nih.govjst.go.jp The successful stereocontrolled synthesis and attachment of Lemonose were pivotal, as the specific stereochemical integrity of this moiety is considered essential for the molecule's interaction with its biological targets.
The unique Lemonose sugar is believed to play a fundamental role in the potent biological activity of this compound. nih.govresearchgate.netpreprints.org In many glycosylated natural products, the sugar residue is crucial for molecular recognition, binding affinity to biological targets, and improving pharmacokinetic properties. researchgate.net Research suggests that this principle holds true for this compound, with the deoxy aminosugar proposed to be a key contributor to its antibacterial effects. nih.govnih.gov This hypothesis is supported by the activities of other potent antibiotics like arimetamycin A and nocathiacin I, where glycosidic residues are vital for their function. nih.govresearchgate.net Consequently, synthetic strategies have often been designed to allow for late-stage glycosylation, which would enable the creation of analogues with different sugar units to probe the structure-activity relationship and potentially develop novel, more potent antibiotics. nih.govcaltech.edu
Stereochemical Assignments and Their Research Implications
Characterization of Stereocenters and Chiral Integrity in Academic Research
This compound is a stereochemically dense and complex molecule, possessing a total of ten stereocenters. caltech.edu The specific three-dimensional arrangement of these centers, known as its chiral integrity, is critical for its biological function. researchgate.netresearchgate.net As a result, a major focus of academic research, particularly in the field of total synthesis, has been the precise and controlled construction of these chiral centers. jst.go.jp
The first total synthesis of (-)-lemonomycin successfully addressed this challenge through highly stereoselective reactions. nih.gov Key strategic elements included:
Auxiliary-Controlled Reactions: The use of a chiral auxiliary, such as Oppolzer's sultam, in a 1,3-dipolar cycloaddition was used to establish the absolute stereochemistry of the core diazabicyclic system. nih.govjst.go.jpnih.gov
Diastereoselective Cyclizations: A completely diastereoselective Pictet-Spengler reaction was employed to incorporate the glycosyloxy-acetaldehyde subunit, thereby controlling the stereochemistry at the newly formed centers. nih.govcaltech.edu
These synthetic endeavors, which require meticulous control over stereochemistry at numerous steps, underscore the importance of maintaining the molecule's specific chiral structure. Any deviation in the configuration of these stereocenters can lead to a significant loss of biological activity.
Investigation of Unique Functional Groups and Their Reactive Properties in Research Contexts
Beyond its core structure and sugar moiety, this compound possesses a variety of sensitive and reactive functional groups that contribute to its chemical properties and biological mechanism. caltech.edu Research into these groups has been essential for both understanding its mode of action and navigating its total synthesis.
Key functional groups and their research significance include:
Carbinolamine/Aldehyde Hydrate: At the C16 position, this compound features an aldehyde that exists in a hydrated form. nih.gov This group, along with the adjacent amine, forms a carbinolamine, which can be considered a masked iminium ion. This functionality is believed to act as the "warhead" of the molecule. For related THIQ antibiotics, it is proposed that this electrophilic iminium ion directly alkylates DNA, leading to cytotoxicity. nih.govnih.gov
Quinone and Amine Groups: The structure also contains a quinone moiety and multiple amine groups (one secondary and two tertiary), which are chemically sensitive. caltech.edu Their presence requires careful consideration during synthesis, often necessitating complex protection and deprotection sequences to manage their reactivity during various chemical transformations like reductions and oxidations. nih.gov
The interplay of these functional groups defines the unique reactivity profile of this compound, presenting significant challenges and opportunities in synthetic chemistry and medicinal chemistry research.
Biosynthetic Pathways and Biological Production Research of Lemonomycin
Proposed Biosynthetic Cascade from Precursors
The biosynthesis of lemonomycin is thought to begin with common metabolic precursors, although the complete pathway has not been fully elucidated. nih.gov It is proposed that the tetracyclic core of this compound originates from the dimerization of tyrosine and ornithine to form a diketopiperazine intermediate. caltech.edu Subsequent enzymatic modifications, including oxidations and reductions, are believed to lead to the formation of the characteristic diazabicyclooctane structure. caltech.edu
The biosynthesis of the complex THIQ core is believed to share similarities with that of other THIQ antibiotics like naphthyridinomycin and quinocarcin (B1679961). nih.govmountainscholar.org Labeled precursor feeding experiments for the related compound naphthyridinomycin have shown incorporation of L-tyrosine, L-methionine, serine (or glycine), and D,L-ornithine. nih.gov The unique deoxy aminosugar, lemonose, is a critical component of this compound, and its biosynthesis and subsequent attachment to the aglycone, lemonomycinone amide, are key steps. nih.govresearchgate.net However, the precise enzymatic steps for in vivo lemonose biosynthesis and its glycosylation remain unclear. nih.gov
A proposed pathway suggests that L-tyrosine is converted to an intermediate through a series of C-methylation, hydroxylation, and O-methylation steps. mdpi.com This is then proposed to condense with a unit derived from L-aminolevulinic acid. mdpi.com
Enzymatic Components and Their Roles in Biosynthesis Research
The biosynthesis of complex natural products like this compound involves a variety of enzymes that catalyze specific chemical transformations. Research has focused on identifying and characterizing these enzymes to understand the biosynthetic pathway.
Nonribosomal Peptide Synthetase (NRPS) Involvement
Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes responsible for the assembly of peptide-based natural products without the use of ribosomes. nih.gov In the proposed biosynthesis of related THIQ compounds like quinocarcin, a three-component NRPS/MbtH family protein complex is thought to be essential for constructing the tetracyclic core. researchgate.net These NRPSs are believed to catalyze sequential Pictet-Spengler and intramolecular Mannich reactions. researchgate.net While the specific NRPSs for this compound have not been definitively identified, it is highly probable that a homologous NRPS system is involved in assembling its core structure from amino acid precursors. mountainscholar.org
Glycosyltransferases and Sugar Biosynthesis
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of sugar moieties from an activated donor to an acceptor molecule. nih.gov In the biosynthesis of this compound, a crucial step is the glycosylation of the aglycone, lemonomycinone amide, with the rare amino sugar, lemonose. nih.gov The gene cluster responsible for this compound biosynthesis is expected to contain genes for GTs. rockefeller.edu In the biosynthesis of a related compound, sipanmycin, which also contains an amino sugar, four separate glycosyltransferase genes were identified. nih.gov This suggests that the glycosylation process in this compound biosynthesis could also involve one or more specialized GTs. The biosynthesis of the lemonose sugar itself is also a complex process likely involving a dedicated set of enzymes. rockefeller.edu
Role of Short-Chain Dehydrogenases/Reductases (SDRs) in Related Pathways
Short-chain dehydrogenases/reductases (SDRs) are a large family of enzymes that catalyze NAD(P)(H)-dependent oxidation/reduction reactions. dntb.gov.ua In the biosynthesis of the related THIQ antibiotic naphthyridinomycin, SDRs named NapW and homW have been identified. researchgate.netsjtu.edu.cn These enzymes are involved in a self-resistance mechanism by reductively inactivating the hemiaminal pharmacophore of the antibiotic inside the producing cell. sjtu.edu.cnspringermedizin.de A similar SDR-catalyzed reduction has been observed with a this compound intermediate, 16-dehydroxy-LMM. nih.govresearchgate.net This suggests that SDRs may play a protective role in the this compound-producing organism, preventing self-toxicity. researchgate.netmdpi.com
Genetic Engineering Approaches for Biosynthetic Pathway Elucidation and Modulation
Modern genetic techniques are powerful tools for investigating and manipulating the biosynthetic pathways of natural products. mdpi.com
Gene Inactivation Studies to Infer Biosynthetic Steps
Gene inactivation, or "knockout" studies, are a fundamental approach to determining the function of specific genes within a biosynthetic gene cluster. jmb.or.kr By disrupting a particular gene and observing the resulting change in metabolite production (e.g., accumulation of an intermediate or loss of the final product), researchers can infer the role of the encoded enzyme. nih.gov For instance, in the study of sipanmycin biosynthesis, individual inactivation of four glycosyltransferase genes revealed their specific roles in the attachment of two different sugar moieties. nih.gov Similarly, inactivation of P450-like genes in the same cluster pinpointed their necessity in the glycosylation process. nih.gov Although specific gene inactivation studies for the this compound cluster are not extensively detailed in the provided context, this methodology would be crucial for experimentally validating the proposed biosynthetic steps and identifying the functions of the enzymes involved. researchgate.netacs.org
Metabolic Engineering for Enhanced Production in Research Strains
Metabolic engineering has surfaced as a critical tool for boosting the production of complex natural products like this compound. researchgate.net While the direct metabolic engineering of a this compound-overproducing strain has not been extensively detailed in publicly available research, the principles of this field offer a clear path toward enhancing its yield in research strains. The integration of biological and chemical methods is seen as a promising approach to access not only this compound but also its derivatives. researchgate.netnih.gov This could lead to the development of potent analogs to combat antibiotic-resistant infections. nih.gov
The general strategies in metabolic engineering that could be applied to Streptomyces candidus or a heterologous host involve the overexpression of positive regulatory genes, the deletion of competing pathway genes, and the optimization of precursor supply. For instance, research on other aromatic polyketides in Streptomyces has shown that manipulating the levels of second messengers like c-di-GMP can effectively increase the production of secondary metabolites. acs.org Adjusting the expression of enzymes involved in c-di-GMP biosynthesis could, therefore, be a viable strategy to enhance this compound production. acs.org
Furthermore, insights from the biosynthesis of related tetrahydroisoquinoline (THIQ) antibiotics can inform metabolic engineering efforts. acs.org Understanding the enzymatic steps and regulatory networks in the production of similar compounds allows for targeted genetic modifications. The development of high-performance microbial cell factories through systematic metabolic engineering is a key goal for the efficient conversion of biomass into valuable chemicals, including complex antibiotics like this compound. researchgate.net
| Engineering Strategy | Potential Target in this compound Biosynthesis | Expected Outcome |
| Overexpression of Pathway-Specific Positive Regulators | Transcriptional activators within the this compound biosynthetic gene cluster. | Increased transcription of biosynthetic genes, leading to higher flux through the pathway. |
| Deletion of Competing Biosynthetic Pathways | Genes for other secondary metabolites that share common precursors with this compound. | Redirection of precursor molecules towards this compound synthesis. |
| Precursor Supply Enhancement | Upregulation of pathways providing primary metabolites like tyrosine and glutamic acid or ornithine. caltech.edu | Increased availability of building blocks for the this compound scaffold. |
| Manipulation of Global Regulators | Genes controlling secondary metabolism, such as those involved in c-di-GMP signaling. acs.org | Broad activation of secondary metabolite production, including this compound. |
| Heterologous Expression | Transfer of the this compound biosynthetic gene cluster to a well-characterized, high-producing host strain. | Improved production titers and simplified downstream processing. |
Mechanisms of Self-Resistance in Producer Organisms (e.g., Streptomyces candidus)
Producing organisms of potent antibiotics must possess self-resistance mechanisms to avoid suicide. Streptomyces candidus, the producer of this compound, has evolved sophisticated strategies to protect itself from the cytotoxic effects of its own product. researchgate.netnih.gov this compound belongs to the tetrahydroisoquinoline (THIQ) family of antibiotics, which are known to exert their activity by alkylating DNA. nih.govsjtu.edu.cn
A key self-resistance mechanism identified in the biosynthesis of THIQ antibiotics involves the reductive inactivation of the reactive pharmacophore. researchgate.netsjtu.edu.cn In the case of the related antibiotic naphthyridinomycin, the producing organism utilizes short-chain dehydrogenases/reductases (SDRs) to reduce the hemiaminal moiety, rendering the molecule inactive within the cell. researchgate.netsjtu.edu.cn This "temporal-spatial shielding" strategy involves keeping the antibiotic in a detoxified state intracellularly. researchgate.net
Recent findings suggest a similar mechanism is at play for this compound in S. candidus. nih.gov Instead of producing the highly potent this compound (LMM) directly, the organism was found to produce 16-dehydroxy-LMM in the fermentation broth. nih.gov This suggests that reduction and oxidation steps occur at different times and locations as a self-protection strategy. The pharmacophore, an iminium ion at C17, is likely kept in a reduced, less potent form within the cytoplasm to maintain a low intracellular concentration of the toxic compound. nih.gov An extracellular oxidase, such as the flavoprotein NapU found in naphthyridinomycin biosynthesis, is then proposed to perform the final oxidation step to generate the fully active this compound outside the cell. nih.govsjtu.edu.cn This elegant mechanism of inactivating the antibiotic's "warhead" intracellularly and activating it extracellularly is a crucial survival strategy. nih.gov This detoxification is also seen in the biosynthesis of another THIQ antibiotic, saframycin A. researchgate.net
| Resistance Mechanism Component | Function | Relevance to this compound |
| Intracellular Inactivation | Enzymatic modification of the antibiotic to a non-toxic form within the cell. | Production of a reduced, inactive precursor like 16-dehydroxy-LMM to protect the producer's DNA. nih.gov |
| Reductive Enzymes (SDRs) | Short-chain dehydrogenases/reductases catalyze the reduction of the reactive hemiaminal/iminium ion. | Homologous SDRs are likely present in S. candidus to carry out the intracellular detoxification. researchgate.netsjtu.edu.cn |
| Extracellular Activation | Secreted enzymes modify the inactive precursor into the fully potent antibiotic outside the cell. | A proposed extracellular oxidase activates this compound upon secretion, ensuring toxicity only to competing organisms. nih.gov |
| Efflux Pumps | Membrane proteins that actively transport the antibiotic out of the cell. | While not explicitly detailed for this compound, this is a common resistance mechanism in antibiotic producers. |
Total Chemical Synthesis and Synthetic Methodologies Research of Lemonomycin
Strategic Retrosynthetic Analysis of Lemonamycin
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com The general aim is to devise the most efficient route to the target molecule. amazonaws.comslideshare.net For a complex molecule like lemonomycin, this process involves identifying key disconnections that correspond to reliable and known chemical reactions. amazonaws.com
A common retrosynthetic strategy for this compound involves disconnecting the molecule at the glycosidic bond, separating the tetrahydroisoquinoline core (the aglycone) from the novel aminoglycoside moiety. nih.govresearchgate.net Further disconnection of the aglycone often occurs at the junction between the tetrahydroisoquinoline system and the diazabicycle, and within the tetrahydroisoquinoline ring itself. nih.govresearchgate.net This approach allows for the separate synthesis of the key fragments, which are then coupled in the later stages of the synthesis. wikipedia.org
The core of many retrosynthetic plans for this compound relies on a few key transformations:
Pictet-Spengler Reaction: To form the tetrahydroisoquinoline core. nih.govwikipedia.org
Suzuki Coupling: To connect the aryl subunit to the diazabicycle. nih.gov
Asymmetric Cycloaddition: To establish the stereochemistry of the aglycone. nih.gov
Total Syntheses of (-)-Lemonomycin: Comparative Methodologies
Several research groups have successfully completed the total synthesis of (-)-lemonomycin, each employing unique strategies and key reactions. These syntheses are crucial not only for providing access to the natural product but also for developing new synthetic methods and enabling the creation of analogs for further biological study. wikipedia.orgorganic-chemistry.org
Stoltz's Synthetic Strategy
The first total synthesis of (-)-lemonomycin was accomplished by the Stoltz group. nih.gov Their approach is highly convergent, meaning that key fragments of the molecule are synthesized separately and then combined. nih.govwikipedia.org A key feature of this synthesis is the direct incorporation of the aminoglycoside into the core structure via a stereoselective Pictet-Spengler reaction, which avoids the need for late-stage glycosylation and complex protecting group manipulations. nih.gov
Key reactions in Stoltz's synthesis include:
An asymmetric dipolar cycloaddition to set the stereochemistry of the aglycone core. nih.gov
A Suzuki fragment coupling to connect the diazabicycle to the aryl subunit. nih.gov
A highly diastereoselective Felkin-controlled acetate (B1210297) aldol (B89426) addition to prepare the novel aminoglycoside. nih.gov
This synthesis was completed in 15 steps from a known starting material. nih.gov
Fukuyama's Synthetic Strategy
The Fukuyama group has also reported a total synthesis of (-)-lemonomycin. nih.gov While specific details of their strategy require in-depth review of the primary literature, Fukuyama's work in natural product synthesis is often characterized by the development of novel reactions and elegant solutions to complex synthetic challenges. researchgate.netorganic-chemistry.orgresearchgate.netorganic-chemistry.org Their approach to this compound likely involves a distinct set of key reactions and strategic decisions when compared to the Stoltz synthesis.
Other Completed and Ongoing Total Synthetic Approaches
Beyond the notable syntheses by Stoltz and Fukuyama, other research efforts have contributed to the field of this compound synthesis. nih.govwikipedia.org These endeavors often explore alternative disconnections, new catalytic methods, and strategies to improve efficiency and stereocontrol. numberanalytics.comcaltech.edu The development of new synthetic routes is vital for creating a diverse range of non-natural analogs, which can be used in drug discovery research. nih.gov Some approaches may utilize biomimetic strategies, mimicking the biosynthetic pathways of the natural product. nih.gov
Key Stereoselective and Convergent Reaction Development
Pictet-Spengler Cyclization Strategies
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines and related structures, including the core of this compound. nih.govwikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the tetrahydroisoquinoline ring system. wikipedia.orgresearchgate.net
In the context of this compound synthesis, the Pictet-Spengler reaction is often used to construct the central tetrahydroisoquinoline framework. amazonaws.comnih.gov A significant innovation in Stoltz's synthesis was the use of a stereoselective Pictet-Spengler reaction to directly couple the fully elaborated aminoglycoside with the aglycone precursor. nih.gov This strategy is highly efficient as it forms a key bond and sets a crucial stereocenter in a single step.
Researchers have developed various modifications of the Pictet-Spengler reaction to suit different synthetic needs, including asymmetric versions that use chiral catalysts to control the stereochemical outcome. caltech.edunih.gov The reaction conditions, such as the choice of acid catalyst and solvent, can also be tuned to optimize the yield and selectivity. wikipedia.org
[3+2] Dipolar Cycloaddition Approaches to the Core Framework
A pivotal strategy for constructing the 3,8-diazabicyclo[3.2.1]octane core of this compound involves a [3+2] dipolar cycloaddition. jst.go.jpmountainscholar.org This approach typically utilizes an azomethine ylide as the 1,3-dipole, which reacts with a dipolarophile to form the characteristic bridged bicyclic system. nih.gov
Several research groups have employed this strategy with variations in the generation of the azomethine ylide and the choice of dipolarophile.
Stoltz's Approach : In the first total synthesis of (-)-lemonomycin, the Stoltz group utilized an asymmetric dipolar cycloaddition to establish the stereochemistry of the aglycone core early in the synthesis. nih.govcaltech.edu This key step involved the reaction of a dipole precursor with an acrylate (B77674) bearing a chiral auxiliary to achieve high diastereoselectivity. caltech.educaltech.edu A notable innovation was the use of an auxiliary-controlled asymmetric dipolar cycloaddition, which provided the desired product with 94% enantiomeric excess. caltech.edu
Williams' Approach : The Williams group also investigated a [3+2] dipolar cycloaddition strategy. nih.govmountainscholar.org Their method involved generating a conjugated iminium ion from an aldehyde precursor by treatment with trifluoroacetic acid (TFA) and TEMPO under aerobic conditions. nih.govmountainscholar.org Subsequent deprotonation with triethylamine (B128534) formed the azomethine ylide, which was trapped in situ with tert-butyl acrylate. nih.gov This reaction yielded a mixture of tetracyclic diastereomers. nih.gov
Mulzer's Strategy : Mulzer and coworkers applied a 1,3-dipolar cycloaddition to form the pyrrolidine (B122466) ring by reacting an aldehyde with L-glycylsultam and methyl acrylate, mediated by silver acetate. This reaction proceeded with complete enantiocontrol, demonstrating the power of auxiliary-based methods in these cycloadditions.
The table below summarizes key features of these [3+2] cycloaddition approaches.
| Research Group | Dipole Generation Method | Dipolarophile | Key Feature |
| Stoltz | From oxidopyrazinium salt precursor | Acrylate with chiral auxiliary | Auxiliary-controlled asymmetric cycloaddition. caltech.edunih.gov |
| Williams | TFA/TEMPO oxidation of a secondary amine to an iminium ion, followed by deprotonation | tert-Butyl acrylate | In situ generation of the azomethine ylide. nih.govmountainscholar.org |
| Mulzer | From aldehyde and L-glycylsultam | Methyl acrylate | Silver acetate mediated, complete enantiocontrol. |
Glycosylation Chemistry for Lemonose Attachment
The attachment of the rare L-lemonose sugar to the aglycon is a critical and challenging step in the total synthesis of this compound. mdpi.com The steric hindrance and the presence of multiple reactive functional groups on both the aglycon and the sugar necessitate carefully planned glycosylation strategies.
Two main strategies have emerged: late-stage glycosylation and a convergent approach where the sugar is incorporated earlier.
Late-Stage Glycosylation : This is a common retrosynthetic approach where the fully elaborated aglycon (lemonomycinone amide) is coupled with a suitable lemonose donor. thieme-connect.com Fukuyama's synthesis plan involved the glycosidation of the tetracyclic aglycon with a lemonose unit. acs.org Similarly, Zhu's retrosynthesis envisioned a late-stage glycosidic bond formation between lemonomycinone amide and lemonose. thieme-connect.com
Convergent Pictet-Spengler Reaction : The Stoltz group pioneered a highly convergent strategy that avoids a separate, late-stage glycosylation step. nih.gov In their synthesis, a glycosylated aldehyde, prepared from D-threonine, was used directly in a Pictet-Spengler reaction with an amine fragment. nih.govnih.gov This key reaction, conducted using TMSOTf as a promoter, smoothly formed the final tetracyclic core with the lemonose moiety already attached, achieving good stereoselectivity despite the presence of sensitive functional groups like a tertiary amine and an aminonitrile. jst.go.jp This approach elegantly merges the final ring closure with the introduction of the sugar component. nih.gov
The choice of glycosyl donor is crucial. Fukuyama and Kan's work mentions the use of a glycosyl fluoride, which reacted smoothly with the aglycon in the presence of TMSOTf to give the desired glycosylated product. jst.go.jp
Enantioselective Approaches and Asymmetric Catalysis in Synthesis
Establishing the correct stereochemistry at the ten stereocenters of this compound is a major hurdle, and various enantioselective methods and asymmetric catalysis have been employed. caltech.edu
Chiral Auxiliaries : The use of chiral auxiliaries has been a successful strategy. Fukuyama's synthesis commenced with a glycine (B1666218) derivative attached to Oppolzer's chiral sultam to control the stereochemistry during an asymmetric alkylation. jst.go.jpmdpi.com Stoltz's synthesis also employed a chiral auxiliary on the acrylate dipolarophile in their key [3+2] cycloaddition to achieve high diastereoselectivity. caltech.educaltech.edu
Phase Transfer Catalysis : In an asymmetric synthesis of the lemonomycinone amide, the Zhu group established a key stereocenter via enantioselective alkylation. acs.orgnih.gov They used N-(diphenylmethylene)glycine tert-butyl ester and a functionalized benzyl (B1604629) bromide in a reaction catalyzed by the Corey-Lygo phase transfer catalyst, O-(9)-allyl-N-(9′-anthracenylmethyl) cinchonidium bromide, to afford the product in 85% yield and high enantioselectivity. acs.orgnih.govacs.org
Substrate-Induced Stereocontrol : In many instances, the existing stereocenters within an advanced intermediate direct the stereochemical outcome of subsequent reactions. The Williams group utilized a substrate-induced stereocontrol strategy to access the tetracyclic core. nih.gov The Pictet-Spengler reaction in several syntheses often proceeds with high diastereoselectivity, controlled by the existing stereocenter at C1. acs.orgnih.gov For instance, Zhu reported that the Pictet-Spengler reaction of a substituted L-tert-butyl phenylalanate with benzyloxyacetaldehyde provided the 1,3-cis-disubstituted tetrahydroisoquinoline as a single diastereomer. acs.orgnih.gov
Asymmetric Hydrogenation : Stoltz's route featured a diastereoselective enamide hydrogenation to set the C(3) stereochemistry. caltech.edu
These examples highlight the necessity of a multifaceted approach to controlling stereochemistry in a molecule as complex as this compound, often combining chiral pool starting materials, chiral auxiliaries, and catalyst- and substrate-controlled transformations.
Synthesis of this compound Aglycon (Lemonomycinone Amide)
The synthesis of the tetracyclic core of this compound, known as lemonomycinone amide, has been a significant goal for several research groups. mdpi.comacs.org
The Zhu group accomplished an efficient asymmetric synthesis of this aglycon. acs.orgacs.org Their synthesis began with an enantioselective alkylation using a phase-transfer catalyst to set the stereochemistry of a non-proteinogenic amino acid. acs.orgnih.gov A subsequent Pictet-Spengler reaction constructed the tetrahydroisoquinoline ring system as a single diastereomer. acs.orgnih.gov A critical step was the intramolecular Mannich reaction, promoted by silver tetrafluoroborate, which formed the bridged bicyclic ring system. acs.orgnih.gov The final steps involved debenzylation, removal of a Boc protecting group, and oxidation of a hydroquinone (B1673460) to the final quinone to yield lemonomycinone amide. acs.orgnih.gov
The Magnus group reported the synthesis of racemic lemonomycinone amide. mdpi.com Their strategy involved an intramolecular Mannich-type cyclization to form the tetracyclic skeleton. mdpi.com The synthesis was completed by hydrogenation to remove benzyl protecting groups, followed by acidic deprotection and oxidation with ceric ammonium (B1175870) nitrate (B79036) (CAN) to furnish the final product. mdpi.com
Fukuyama's approach to the aglycon involved constructing a diketopiperazine intermediate, which then underwent a Perkin-type condensation. jst.go.jpmdpi.com A key thermodynamically controlled Pictet-Spengler cyclization was used to form the B-ring with high stereoselectivity. mdpi.comnih.gov
| Research Group | Key Reactions | Starting Materials | Final Product Form |
| Zhu (2009) | Enantioselective alkylation, Pictet-Spengler, Intramolecular Mannich reaction. acs.orgnih.gov | N-(diphenylmethylene)glycine tert-butyl ester, 2,6-dimethoxytoluene. acs.orgacs.org | Enantiomerically pure. acs.org |
| Magnus (2005) | Castro-Stephens coupling, Intramolecular Mannich-type cyclization. mdpi.com | 2,4-dimethoxy-3-methylbenzaldehyde. mdpi.com | Racemic. mdpi.com |
| Fukuyama (2012) | Asymmetric alkylation, Perkin condensation, Pictet-Spengler cyclization. jst.go.jpmdpi.com | Glycine derivative with Oppolzer's sultam. jst.go.jpmdpi.com | Enantiomerically pure. mdpi.com |
Synthesis of the Deoxyaminosugar Moiety (Lemonose)
Lemonose, or 2,4,6-trideoxy-4-(dimethylamino)-3-C-methyl-L-lyxohexopyranose, is a rare amino sugar that is a constituent of this compound and a few other natural products. jst.go.jpthieme-connect.com Its synthesis has been accomplished by several groups, often starting from D-threonine. mdpi.comthieme-connect.comnih.gov
Stoltz's synthesis of lemonose also started from D-threonine and featured a highly diastereoselective Felkin-controlled acetate aldol addition to a threonine-derived ketone. nih.govnih.gov This established the C3 stereocenter before the pyranose ring was formed via a ring-closing transesterification. nih.gov
Fukuyama's synthesis of lemonose was a modification of a previous procedure, also starting from a threonine derivative. mdpi.com Key steps included the formation of a methyl ketone from a Weinreb amide, an aldol reaction, and reductive amination to install the dimethylamino group. mdpi.com
A more recent de novo synthesis of an L-lemonose thioglycoside donor, also from D-threonine, utilized a Dieckmann condensation and a Stork-Danheiser transposition to create a key vinylogous ester intermediate on a gram scale. nih.gov This route provides access to a donor suitable for glycosylation reactions. nih.gov
Advancements in Protecting Group Strategies Relevant to Complex Synthesis
The synthesis of complex molecules like this compound, which is rich in functional groups including multiple amines and hydroxyls, relies heavily on the judicious use of protecting groups. google.comnih.gov The goal is to temporarily mask reactive sites to allow for transformations elsewhere in the molecule. numberanalytics.com
Key principles in modern protecting group strategy include:
Orthogonality : This is a critical concept where different protecting groups on a molecule can be removed under distinct conditions without affecting the others. jocpr.com This allows for sequential, controlled manipulation of functional groups. For example, a silyl (B83357) ether (removed by fluoride), a Boc carbamate (B1207046) (removed by acid), and a benzyl ether (removed by hydrogenolysis) can coexist in a molecule and be cleaved selectively. jocpr.com
Chemoselectivity : Protecting groups must be installed and removed with high chemoselectivity, avoiding side reactions with other functional groups present. researchgate.net
In the context of aminoglycoside synthesis, common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). nih.gov Azides also serve as effective precursors to amines, being inert to many reaction conditions before being reduced at a late stage. google.com For hydroxyl groups, silyl ethers (e.g., TBS, TBDPS) and benzyl ethers are frequently used. mdpi.comjocpr.com The development of strategies for the selective protection of similarly reactive groups, such as the multiple amines in aminoglycosides, remains an active area of research, with novel methods like selective protection of secondary amines as triazenes being explored. acs.org
Structure Activity Relationship Sar Studies and Derivative Research
Design and Synthesis of Lemonomycin Analogs and Truncated Derivatives
The complex architecture and significant biological activity of this compound have made it a compelling target for total synthesis and analog development. preprints.orgmdpi.com Several research groups have reported total or partial syntheses, which have also enabled the creation of analogs and truncated derivatives to probe the molecule's SAR. researchgate.netrsc.org
Key synthetic strategies have often focused on the stereocontrolled construction of the core 3,8-diazabicyclo[3.2.1]octane system and the subsequent attachment of the aromatic portion and the unique lemonose sugar. mdpi.com
Fukuyama's Synthesis: This approach utilized a Perkin-type reaction and a Hosomi-Sakurai reaction to build the diazabicyclic core. mdpi.com A key step involved a thermodynamically controlled Pictet-Spengler cyclization to form the tetracyclic skeleton of the aglycon (the non-sugar portion), which was then further elaborated. nih.govmdpi.com
Stoltz's Synthesis: The first total synthesis of (-)-lemonomycin involved a 1,3-dipolar cycloaddition to form the characteristic diazobicyclic intermediate. mdpi.comcaltech.edu This route allowed for the creation of the core structure, which could then be glycosylated at a late stage. caltech.edu
Magnus's Approach: This strategy focused on constructing the aglycon, lemonomycinone amide, using a Mannich reaction-based approach. mdpi.com
Williams's Approach: This group devised a late-stage 1,3-dipolar cycloaddition of a functionalized oxidopyrazinium to construct the tetracyclic skeleton. nih.gov
These synthetic endeavors have not only demonstrated the feasibility of constructing such a complex molecule but have also provided access to key intermediates and truncated versions. researchgate.net For instance, the isolation of naturally occurring truncated thiazomycins, which share structural similarities with this compound, has also provided valuable insights. acs.org The synthesis of the aglycon, lemonomycinone amide, and other precursors allows for the creation of analogs where the sugar moiety or other functional groups are altered or absent. researchgate.netmdpi.com
Elucidation of Minimal Structural Requirements for Biological Activity
By synthesizing and testing truncated derivatives and analogs, researchers have been able to identify the essential components of the this compound structure required for its antibacterial and cytotoxic effects. Studies on related compounds like the thiazomycins have shown that certain truncated structures are essentially inactive, highlighting the importance of the complete pharmacophore. acs.orgresearchgate.net
The core tetracyclic tetrahydroisoquinoline skeleton is fundamental to its activity, a feature common to this class of antibiotics which often act by interacting with DNA. nih.gov The diazabicyclic core, specifically the 3,8-diazabicyclo[3.2.1]octane system, is a critical structural motif. nih.govmdpi.com The presence of the quinone or hydroquinone (B1673460) moiety is also considered vital, as it is in related THIQ antibiotics like quinocarcin (B1679961), and is involved in the generation of reactive species that can damage DNA. The acetal (B89532) at the C16 position is believed to be a key "warhead," participating in the binding to DNA. nih.gov The discovery that several truncated versions of the related thiazomycins were biologically inactive underscores that the complex, multi-ring structure is necessary for potency. acs.org
Impact of the Lemonose Sugar on Analog Efficacy
A distinguishing feature of this compound, compared to nearly all other THIQ antibiotics, is the presence of a unique 2,6-dideoxy-4-amino sugar called lemonose, attached via a glycosidic bond. nih.govmdpi.comcaltech.edu This sugar moiety is strongly proposed to be crucial for the biological activity of the compound. preprints.orgresearchgate.netresearchgate.net
The importance of sugar moieties is well-established for other classes of antibiotics, such as anthracyclines and macrolides, where they often play a critical role in target recognition, binding affinity, and pharmacokinetic properties. rockefeller.eduresearchgate.net In the case of anthracyclines, the sugar moiety interacts with the minor groove of DNA and with enzymes like topoisomerase II, which are essential for the drug's antitumor effects. rockefeller.edu Similarly, the lemonose sugar in this compound and the related antibiotic arimetamycin A is thought to be a key determinant of their potent bioactivity. researchgate.netrockefeller.edu The integration of biosynthesis and chemical synthesis to create derivatives with modified sugars is a key area of research aimed at developing novel antibiotics to combat resistant bacteria. nih.gov The presence of this rare amino sugar has been noted in other potent antibiotics like nocathiacin I and thiazomycin, further implicating deoxyaminosugars as critical components for potent antimicrobial activity. researchgate.net
| Compound | Key Structural Feature | Reported Activity | Reference |
|---|---|---|---|
| This compound | Complete structure with Lemonose sugar | Potent activity against MRSA and VRE | nih.govcaltech.edu |
| This compound Aglycon (Lemonomycinone) | Lacks the Lemonose sugar | Reduced or altered activity (inferred) | researchgate.netmdpi.com |
| Truncated Thiazomycins (11-13) | Lacking significant portions of the core structure | Essentially inactive | acs.orgresearchgate.net |
| Arimetamycin A | Contains a Lemonose sugar moiety | Potent antitumor activity | rockefeller.edu |
Chemical Modification Strategies for Enhanced or Altered Biological Profiles
The development of strategies to chemically modify this compound is driven by the need to overcome antibiotic resistance and to improve the therapeutic index of this potent molecule. nih.gov Synthetic access to the core structure and its precursors allows for systematic modifications to be made. oncodesign-services.com
Key modification strategies include:
Alteration of the Sugar Moiety: Given the critical role of lemonose, synthesizing analogs with different or modified sugars is a primary strategy. nih.govrockefeller.edu This could involve changing the stereochemistry, removing hydroxyl groups, or replacing lemonose with other amino sugars to potentially alter target specificity or evade resistance mechanisms.
Modification of the Aromatic Ring: The substitution pattern on the aromatic quinone ring can be altered. Adding or changing substituents could influence the redox potential of the quinone, affecting its ability to generate reactive oxygen species, or could impact its binding interactions with biological targets.
Modification of the C16 and C17 Positions: The acetal at C16 is considered part of the "warhead". nih.gov Modifying this group or the adjacent C17 position could modulate the reactivity and, consequently, the biological activity. The identification of 16-dehydroxy-LMM from the fermentation of S. candidus suggests that modifications at this position are naturally accessible and could be explored synthetically. mdpi.com
Derivatization of the Core Skeleton: The synthesis of simplified or constrained analogs of the core tetrahydroisoquinoline framework can help to define the optimal conformation for activity and potentially improve properties like solubility or metabolic stability. nih.gov
These derivatization efforts are essential for exploring the full therapeutic potential of the this compound scaffold and for generating new leads in the fight against drug-resistant pathogens. nih.gov
Computational Chemistry and Molecular Modeling in SAR Analysis
Computational chemistry and molecular modeling are powerful tools used to understand and predict the relationship between a molecule's structure and its biological activity at a molecular level. kallipos.gramazon.ingoogle.com These methods, which include quantum mechanics and classical mechanics approaches, allow researchers to study molecular geometries, energies, and interactions. kallipos.gr In the context of SAR, computational tools can help rationalize observed activities and guide the design of new, more potent analogs. oncodesign-services.comnih.gov
For a complex molecule like this compound, molecular modeling can be used to:
Analyze the three-dimensional structure and preferred conformations of the molecule and its analogs.
Identify the pharmacophore—the essential 3D arrangement of functional groups required for biological activity.
Predict how structural modifications will affect the molecule's shape and electronic properties.
Simulate the interaction of this compound and its derivatives with their biological targets, such as DNA or associated enzymes.
Understanding the detailed interactions between a ligand (like this compound) and its biological target is fundamental to drug design. uni-leipzig.de this compound belongs to the THIQ family of antibiotics, which are known to exert their cytotoxic effects by binding to DNA. nih.gov The proposed mechanism involves the formation of an electrophilic iminium ion from the carbinolamine moiety, which then alkylates guanine (B1146940) bases, particularly in GC-rich regions of the DNA double helix. nih.gov
Computational modeling and biophysical methods like NMR and mass spectrometry are used to study such interactions in detail. uni-leipzig.denih.govnih.gov For the this compound class of compounds, ligand-protein (or ligand-DNA) interaction studies focus on:
DNA Binding: Molecular docking and molecular dynamics simulations can model how the this compound molecule fits into the minor groove of the DNA helix. These models can elucidate the specific hydrogen bonds, van der Waals forces, and electrostatic interactions that stabilize the complex.
Role of the Sugar: As with other DNA-binding agents, the lemonose sugar is believed to play a key role in the specificity and stability of the DNA-ligand complex. rockefeller.edu Modeling can help visualize how the sugar orients itself within the DNA groove and which specific contacts it makes.
Interaction with Associated Proteins: Beyond direct DNA binding, THIQ antibiotics may also interact with proteins involved in DNA metabolism, such as topoisomerases. rockefeller.edu Computational studies can help predict binding sites on these protein targets and identify key amino acid residues involved in the interaction, providing a more complete picture of the drug's mechanism of action. mpg.de
Mechanistic Investigations of Biological Activities in Vitro and Molecular Level Research
In Vitro Antimicrobial Activity Research
Lemonomycin has demonstrated significant antimicrobial activity in various in vitro studies. nih.govresearchgate.netnih.govmdpi.comcaltech.edu Its effectiveness has been evaluated against a range of bacterial strains, with a particular focus on Gram-positive bacteria and antibiotic-resistant variants.
Activity against Gram-Positive Bacterial Strains
Initial and subsequent studies have consistently highlighted the potent antibacterial action of this compound against Gram-positive bacteria. nih.govmdpi.comcaltech.edu Research has shown its efficacy against species such as Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net
Activity against Antibiotic-Resistant Bacterial Strains (e.g., MRSA, VREF)
A key area of investigation has been the activity of this compound against bacteria that have developed resistance to conventional antibiotics. Notably, it has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). researchgate.netresearchgate.netjst.go.jpimperial.ac.uk The minimal inhibitory concentration (MIC) for MRSA was determined to be 0.4 μg/mL, and for VREF, it was 0.2 μg/mL. nih.govmdpi.comresearchgate.net This positions this compound as a compound of interest in the ongoing search for new treatments to combat antibiotic-resistant infections. researchgate.netmdpi.com
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Antibiotic-Resistant Bacteria
| Bacterial Strain | Abbreviation | MIC (μg/mL) |
| Methicillin-resistant Staphylococcus aureus | MRSA | 0.4 nih.govmdpi.comresearchgate.net |
| Vancomycin-resistant Enterococcus faecium | VREF | 0.2 nih.govmdpi.comresearchgate.net |
In Vitro Cytotoxic Activity Research against Cancer Cell Lines
In addition to its antimicrobial properties, this compound has exhibited strong cytotoxic effects against cancer cells in laboratory settings. nih.govresearchgate.netcaltech.eduresearchgate.net
Efficacy against Specific Human Cancer Cell Lines (e.g., HCT-116)
Research has specifically demonstrated the potent in vitro activity of this compound against the human colon cancer cell line HCT-116. researchgate.netnih.govcaltech.eduresearchgate.net this compound and its cyano derivative showed significant cytotoxic effects on these cells, with IC50 values of 0.36 μg/mL and 0.26 μg/mL, respectively. nih.govmdpi.comresearchgate.net The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 2: In Vitro Cytotoxic Activity of this compound and its Cyano Derivative
| Compound | Cancer Cell Line | IC50 (μg/mL) |
| This compound | HCT-116 | 0.36 nih.govmdpi.comresearchgate.net |
| This compound cyano derivative | HCT-116 | 0.26 nih.govmdpi.comresearchgate.net |
Proposed Molecular Mechanism of Action
This compound belongs to the tetrahydroisoquinoline (THIQ) family of antibiotics. nih.govnih.gov The biological activity of this family of compounds is often attributed to their interaction with DNA. nih.govcaltech.edu
DNA Alkylation and Intercalation Studies
The proposed mechanism of action for this compound involves the alkylation of DNA. nih.govnih.govcaltech.edu It is believed that an electrophilic iminium ion, formed from a carbinolamine moiety or its equivalent, directly alkylates the N-2 position of guanine (B1146940) residues within the GC-rich regions of DNA. nih.gov The acetal (B89532) group in the this compound structure is thought to be the "warhead" that participates in this DNA binding process. nih.govresearchgate.net This mode of action, involving direct interaction and modification of DNA, is a characteristic feature of many tetrahydroisoquinoline antitumor antibiotics. nih.govcaltech.edu While intercalation has been considered for similar compounds, the primary proposed mechanism for this compound's cytotoxicity is DNA alkylation. caltech.edu
Electrophilic Iminium Ion Formation
The biological activity of Lemonmycin, like other tetrahydroisoquinoline (THIQ) antibiotics, is contingent upon its chemical transformation into a reactive species. mdpi.comnih.gov The key to its mechanism is the formation of a highly electrophilic iminium ion. This process is initiated from a carbinolamine moiety or its equivalent functional groups within the molecule's structure. mdpi.com
The formation of the iminium ion is a reversible, acid-catalyzed process. libretexts.org The mechanism begins with the protonation of the carbinolamine's hydroxyl group by an acid catalyst, which converts the hydroxyl into a much better leaving group (water). libretexts.org Subsequently, the loss of a water molecule in an E1-like elimination step generates the planar and highly reactive iminium ion. libretexts.orgmasterorganicchemistry.com This iminium ion is a potent electrophile because the positive charge is localized on the nitrogen atom, making the adjacent carbon atom highly susceptible to nucleophilic attack. nih.govnobelprize.org The acetal group present in Lemonmycin's structure is believed to be the "warhead" that, under physiological conditions, gives rise to the reactive intermediate that participates in DNA binding. mdpi.comnih.gov
Interaction with Specific Biological Targets (e.g., DNA)
Once formed, the electrophilic iminium ion of Lemonmycin serves as the active agent for its cytotoxic effects. mdpi.com Its primary biological target is deoxyribonucleic acid (DNA). nih.gov The high electrophilicity of the iminium ion facilitates a covalent bonding interaction with nucleophilic sites on the DNA molecule.
Specifically, research on related THIQ antibiotics has shown that this interaction involves the alkylation of DNA. mdpi.comasm.org The target of this alkylation is the N-2 exocyclic amino group of guanine residues, which are located in the minor groove of the DNA double helix. mdpi.comnih.gov The reaction is often specific to guanine-cytosine (GC)-rich sequences in the DNA. mdpi.com This covalent modification of a DNA base disrupts the normal structure and function of the DNA strand. This damage can inhibit essential cellular processes such as DNA replication and transcription, ultimately leading to cell death, which underpins the compound's antibacterial and antitumor activities. medchemexpress.comontosight.ai
Comparative Mechanistic Studies with other THIQ Antibiotics (e.g., Quinocarcin (B1679961), Saframycin A)
The mechanism of action of Lemonmycin is better understood when compared to other well-studied members of the tetrahydroisoquinoline antibiotic family, such as Quinocarcin and Saframycin A. mdpi.comnih.gov
Quinocarcin: Quinocarcin is a potent antitumor antibiotic that functions through its interaction with DNA. medchemexpress.combiosynth.com Similar to Lemonmycin, its mode of action is dependent on the formation of an electrophilic iminium ion intermediate. mdpi.comresearchgate.net This reactive species alkylates DNA, causing single-strand scissions and inhibiting DNA replication, which leads to cytotoxicity, particularly in rapidly dividing cancer cells. medchemexpress.combiosynth.comnih.gov Studies have shown that while Quinocarcin itself is relatively unstable, it can be converted to a more stable cyano adduct (DX-52-1) which retains significant antitumor activity and can regenerate the parent compound. iupac.org The antitumor activity of the THIQ family, exemplified by Quinocarcin, arises from this iminium ion-mediated alkylation of the N-2 position of guanine in GC-rich DNA regions. mdpi.comnih.gov
Saframycin A: Saframycin A is another potent antitumor antibiotic from the THIQ family that exerts its biological effects through covalent modification of DNA. asm.orgasm.org Its mechanism also involves the generation of an electrophilic iminium ion. asm.org This reactive intermediate is formed from the molecule's α-amino nitrile group at the C-21 position. The departure of the nitrile moiety allows for the formation of the iminium ion, which then alkylates guanine residues within double-stranded DNA. asm.org This covalent binding to duplex DNA is considered the primary cause of its major antitumor activity. asm.org While DNA is the primary target, some research suggests that the action of Saframycin A might also involve a more complex protein-drug-DNA interaction. asm.org
A comparative summary of the mechanistic features is presented in the table below.
| Feature | Lemonmycin | Quinocarcin | Saframycin A |
| Antibiotic Class | Tetrahydroisoquinoline (THIQ) mdpi.com | Tetrahydroisoquinoline (THIQ) mdpi.com | Tetrahydroisoquinoline (THIQ) asm.org |
| Active Species | Electrophilic Iminium Ion mdpi.comnih.gov | Electrophilic Iminium Ion mdpi.comresearchgate.net | Electrophilic Iminium Ion asm.org |
| Precursor to Active Species | Acetal/Carbinolamine Moiety mdpi.comnih.gov | Carbinolamine Moiety Equivalent mdpi.com | α-Amino Nitrile Group asm.org |
| Primary Biological Target | DNA nih.gov | DNA medchemexpress.combiosynth.com | DNA asm.orgasm.org |
| Specific Interaction | Alkylation of N-2 of Guanine mdpi.comnih.gov | Alkylation of N-2 of Guanine mdpi.comnih.gov | Alkylation of Guanine asm.org |
| Result of Interaction | Inhibition of DNA replication/transcription | DNA cross-linking, inhibition of DNA replication medchemexpress.combiosynth.com | Inhibition of DNA replication/transcription ontosight.ai |
Advanced Analytical and Spectroscopic Research Methodologies for Lemonomycin Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy was central to the initial and complete structural determination of lemonomycin. Early investigations using one-dimensional (1D) ¹H NMR spectroscopy suggested the presence of key functional groups, including a hydroquinone (B1673460) ring, N-methyl, and O-methyl groups. nih.gov However, the full, complex tetracyclic structure and the nature of its unique glycosidic bond required a suite of advanced 2D NMR experiments.
Detailed analysis of ¹H and ¹³C NMR spectra, along with correlation experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allowed researchers to piece together the connectivity of the entire molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were particularly vital in establishing the relative stereochemistry of the numerous stereocenters within the molecule by revealing through-space proximities between specific protons. researchgate.net For instance, NOESY data was critical in defining the conformation of the novel 2,6-dideoxy-4-aminopyranose unit, named lemonose, and its linkage to the aglycon core. sci-hub.se In synthetic studies, comparing the NMR data of synthetic intermediates and the final product with the data reported for the natural this compound served as a definitive confirmation of the correct structure. caltech.edu
Table 1: Selected ¹H and ¹³C NMR Data for key structural fragments of this compound Note: The following is a representative table based on published data for this compound and its synthetic intermediates. Exact chemical shifts (δ) are reported in ppm.
| Atom/Proton | ¹³C Shift (ppm) | ¹H Shift (ppm) (Multiplicity, J in Hz) |
| C-1 | 171.6 | 4.33 (d) |
| C-3 | 142.3 | - |
| C-4a | 92.9 | - |
| C-5 | 65.9 | - |
| C-6 | 64.9 | - |
| N-Me | 21.1 | 2.31 (s) |
| O-Me | 52.1 | 3.73 (s) |
| H-1' (anomeric) | 91.0 | 4.32 (d) |
Mass Spectrometry Techniques in Structural Confirmation and Metabolite Identification
Mass spectrometry (MS) played a crucial role in confirming the molecular formula and identifying fragments of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provided highly accurate mass measurements of the molecular ion. nih.govmountainscholar.org This precision was essential for determining the elemental composition, C₂₇H₄₁N₃O₉, which was a fundamental step in the structural elucidation process. nih.gov
Tandem mass spectrometry (MS/MS) techniques are instrumental in structural studies. In this method, the molecular ion is isolated and fragmented within the mass spectrometer, and the resulting fragment ions provide information about the different structural components of the molecule. This fragmentation pattern acts as a fingerprint, helping to confirm the proposed structure and to identify related metabolites produced by the host organism, Streptomyces candidus. nih.gov For instance, in studies of this compound's biosynthesis, LC-MS is used to detect and identify intermediates and shunt products, such as 16-dehydroxy-LMM, providing insights into the enzymatic pathways. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 552.2865 | 552.2863 |
Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy in Research
Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy provided foundational data regarding the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy: Early IR analysis helped to identify the presence of hydroquinone moieties within the this compound structure. nih.gov The IR spectrum is characterized by absorption bands corresponding to the vibrations of specific chemical bonds. Key absorptions for this compound include those for O-H (hydroxyl groups), N-H (amine), C=O (quinone carbonyl), and C-O (ether and alcohol) stretching vibrations. researchgate.netcaltech.edu This technique provides a rapid and non-destructive method to confirm the presence of these key functional groups in both the natural product and synthetic samples.
Ultraviolet-Visible (UV/Vis) Spectroscopy: The UV/Vis spectrum of this compound is dictated by its chromophores, the parts of the molecule that absorb light. libretexts.orgbenthamdirect.com The benzoquinone ring system is the primary chromophore and gives this compound its characteristic yellow color. nih.gov The spectrum shows distinct absorption maxima (λmax) in the UV and visible regions. caltech.edu UV/Vis spectroscopy is a valuable tool for quantitative analysis and for monitoring reactions involving the chromophore, such as the final oxidation of the hydroquinone to a benzoquinone during total synthesis. caltech.educaltech.edu The comparison of the UV/Vis spectra of synthetic and natural this compound is a key criterion for confirming structural identity. caltech.edu
Table 3: Spectroscopic Data (IR and UV/Vis) for this compound
| Technique | Key Absorptions/Maxima | Corresponding Functional Group/Feature |
| IR (cm⁻¹) | ~3400 (broad) | O-H / N-H stretching |
| ~1660 | C=O stretching (quinone) | |
| ~1200 | C-O stretching | |
| UV/Vis (λmax) | ~258 nm, ~345 nm | Electronic transitions of the benzoquinone chromophore |
High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an essential technique for both the purification and the purity analysis of this compound. mdpi.com The original 100 mg sample of this compound hydrochloride isolated in 1964 was repurified in 2000 using reversed-phase HPLC (RP-HPLC) to yield pure this compound trifluoroacetate, which was then used for the detailed structural elucidation. nih.gov
In RP-HPLC, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. This method is highly effective for separating complex mixtures and is a standard procedure in natural product isolation.
Furthermore, HPLC is used extensively for analytical purity assessment. During the multi-step total synthesis of this compound, HPLC is used to monitor reaction progress and to confirm the purity of intermediates and the final product. caltech.edu Chiral HPLC methods have also been employed in the synthesis of stereoisomers and in separating enantiomers of synthetic precursors, which is critical when dealing with a molecule possessing ten stereocenters. caltech.edu The retention time of synthetic this compound on an HPLC column is compared against that of the natural sample as a stringent test of its identity. caltech.edu
Table 4: Representative HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Gradient of Water (with 0.1% TFA) and Acetonitrile |
| Detection | UV at 254 nm |
| Purity Achieved | ≥95% |
X-ray Crystallography in the Elucidation of Related Structures and Absolute Stereochemistry
While obtaining a single crystal of the natural product this compound suitable for X-ray diffraction proved challenging, X-ray crystallography has been an indispensable tool for determining the absolute stereochemistry of synthetic intermediates and related natural products. researchgate.net The absolute configuration of a chiral molecule can be unequivocally determined using this technique, particularly when a heavy atom is present in the structure.
In the journey towards the total synthesis of this compound, chemists frequently synthesized derivatives of key intermediates that were more amenable to crystallization. For example, the relative stereochemistry of a key diazabicyclooctane intermediate was definitively proven by X-ray diffraction analysis of a single crystal of a precursor. caltech.edu Similarly, the absolute configuration of the novel sugar, lemonose, was confirmed through the synthesis and crystallographic analysis of its derivatives. sci-hub.se These crystallographic "snapshots" of key fragments provided the crucial stereochemical information needed to guide the synthetic strategy and ultimately confirm the absolute stereochemistry of the entire this compound molecule as proposed from spectroscopic and synthetic evidence. nih.gov
Future Research Directions and Translational Perspectives for Lemonomycin Analogs
Integrated Biosynthesis and Chemical Synthesis Approaches for Novel Compounds
The convergence of biosynthetic and chemical strategies offers a powerful paradigm for the generation of novel lemonomycin analogs that would be difficult to produce by either method alone. mdpi.comnih.govmdpi.com The inherent self-resistance of the producing organism, Streptomyces candidus, suggests that integrating its biosynthetic machinery with chemical synthesis could be a highly effective route for derivatization. mdpi.comnih.govresearchgate.netpreprints.org This hybrid approach is in high demand for developing new antibiotics to combat the growing threat of antibiotic-resistant infections. mdpi.comnih.govresearchgate.net
Key research efforts in this area will likely focus on:
Precursor-Directed Biosynthesis: This technique involves feeding synthetic, non-natural precursors to the S. candidus fermentation culture. The biosynthetic enzymes may then incorporate these altered building blocks to produce novel this compound derivatives. Understanding the substrate flexibility of the enzymes in the this compound biosynthetic pathway is crucial for the success of this approach.
Mutasynthesis: This genetic engineering approach involves creating a mutant strain of S. candidus that is blocked at a specific step in the this compound biosynthetic pathway. By supplying a synthetic analog of the blocked intermediate, new compounds can be generated.
Late-Stage Chemical Modification of Biosynthetically Produced Intermediates: Large quantities of a core intermediate, such as the lemonomycinone aglycon, can be produced through fermentation. mdpi.comnih.gov This intermediate can then serve as a scaffold for diverse chemical modifications, particularly at sites that are not readily altered by the native biosynthetic enzymes. The late-stage glycosylation strategy proposed by the Fukuyama group in their total synthesis is a prime example of a design that facilitates future derivatization. mdpi.comnih.gov
The integration of these methods will not only expand the chemical diversity of this compound analogs but also provide deeper insights into the biosynthetic pathway itself. nih.gov
Exploration of New Biological Activities beyond Antibiotic and Cytotoxic Effects
While the potent antibacterial and antitumor activities of this compound and its congeners are well-documented, the complex and unique tetrahydroisoquinoline (THIQ) scaffold holds potential for a broader range of therapeutic applications. mdpi.comnih.goveurekaselect.com The mechanism of action, which involves DNA alkylation via an electrophilic iminium ion, is a key feature of its antitumor properties. nih.govspringermedizin.de Future research should systematically explore the biological activity of novel this compound analogs in areas beyond their established effects.
Potential new therapeutic areas for exploration include:
Antiviral Activity: Many natural products with complex structures have demonstrated antiviral properties. Screening this compound analogs against a panel of viruses could uncover new therapeutic leads.
Antifungal Activity: The need for new antifungal agents is significant. Given its antibacterial properties, testing this compound derivatives for efficacy against pathogenic fungi is a logical extension.
Enzyme Inhibition: The intricate three-dimensional structure of this compound analogs may allow them to bind with high specificity to the active sites of various enzymes implicated in disease, such as kinases or proteases.
Neurological Activity: The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry and is found in a number of neurologically active compounds. It is conceivable that certain this compound analogs could be modified to interact with targets in the central nervous system.
A comprehensive screening of a diverse library of this compound analogs against a wide array of biological targets will be essential to uncover these new potential applications. acs.org
Development of Chemoenzymatic Synthetic Strategies
Chemoenzymatic synthesis harnesses the high selectivity of enzymes for specific transformations within a multi-step chemical synthesis, offering a powerful route to complex molecules like this compound analogs. nih.govacs.orgnih.gov This approach combines the flexibility of traditional organic synthesis with the unparalleled stereo- and regioselectivity of biocatalysts. mdpi.com The development of chemoenzymatic strategies for this compound could overcome many of the challenges associated with its total chemical synthesis, such as the stereocontrolled installation of multiple chiral centers. chemrxiv.orgchemrxiv.orgnih.gov
Future chemoenzymatic approaches could involve:
Enzymatic Desymmetrization: Using enzymes to selectively modify a symmetrical, chemically synthesized intermediate to create a key chiral building block.
Kinetic Resolution: Employing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of enantiomerically pure starting materials or intermediates.
Enzyme-Catalyzed Key Reactions: Incorporating specific enzymes, such as engineered Pictet-Spenglerases, to catalyze the formation of the core tetrahydroisoquinoline skeleton with high stereocontrol. nih.govacs.org The use of glycosyltransferases to attach modified sugar moieties in the final steps of the synthesis is another promising avenue. mdpi.comuq.edu.au
These strategies can significantly streamline the synthesis of this compound analogs, making them more accessible for therapeutic development and structure-activity relationship studies. nih.gov
Advanced Studies in Structure-Activity Relationship for Therapeutic Development
A deep understanding of the structure-activity relationship (SAR) is fundamental to the optimization of a lead compound into a viable drug candidate. ijisrt.com For this compound, SAR studies are crucial for identifying the specific structural features responsible for its biological activity and for designing analogs with improved potency, selectivity, and pharmacokinetic properties. acs.orgmountainscholar.orggrafiati.com The well-defined and rigid structure of the tetrahydroisoquinoline core makes it an excellent scaffold for such investigations. ijisrt.commdpi.com
Key areas for future SAR studies include:
The Role of the Lemonose Sugar: The unique deoxy aminosugar, lemonose, is proposed to be crucial for biological activity. mdpi.comnih.govresearchgate.net Synthesizing analogs with different sugar moieties or replacing the sugar with other functional groups will clarify its role and may lead to compounds with novel or enhanced activities.
Modification of the Tetrahydroisoquinoline Core: Systematic modifications of the aromatic ring, the nitrogen atoms, and the stereochemistry of the core structure will provide insights into the requirements for target binding.
The Importance of the C16 Aldehyde: The hydrated aldehyde at C16 is believed to be part of the "warhead" responsible for DNA alkylation. nih.gov Investigating analogs with modifications at this position could modulate the compound's reactivity and cytotoxicity.
The generation of focused libraries of analogs based on these SAR studies, coupled with robust biological evaluation, will be the driving force behind the development of new this compound-based therapeutics. ijisrt.com
Q & A
Basic: What are the key enzymatic steps in Lemonomycin biosynthesis, and how can they be experimentally validated?
This compound biosynthesis involves two critical enzymatic steps:
Reduction by SDRs/SfmO1 : NADPH-dependent reduction of 16-dehydroxy-LMM (1a) to 16,17-dehydroxy-LMM (1b) in the cytoplasm .
Oxidation by NapU : Extracellular oxidation of 16,17-dehydroxy-LMM (1b) to this compound (1), converting a hydroxyl group to a ketone .
Methodological validation :
- Use knockout strains of SfmO1 or NapU to observe intermediate accumulation.
- Employ LC-MS/MS to track substrate conversion and NADPH/NADP+ assays to confirm redox activity.
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions often arise from variability in:
- Experimental design (e.g., bacterial strain selection, MIC assay protocols).
- Compound purity (e.g., residual intermediates affecting activity).
Resolution strategies : - Standardized protocols : Adopt CLSI guidelines for MIC assays to ensure reproducibility .
- Meta-analysis : Statistically aggregate data from multiple studies to identify outliers or trends .
- Controlled synthesis : Validate this compound purity via HPLC and NMR before bioactivity tests .
Basic: What analytical techniques are optimal for structural elucidation of this compound and its intermediates?
- NMR spectroscopy : For resolving stereochemistry and functional groups (e.g., 13C NMR for ketone identification) .
- Mass spectrometry (HR-MS) : To confirm molecular formulas and fragmentation patterns .
- X-ray crystallography : Critical for absolute configuration determination if crystals are obtainable .
Advanced: What experimental designs are recommended for studying resistance mechanisms against this compound?
- Genomic approaches :
- Whole-genome sequencing of resistant mutants to identify mutations in target pathways .
- CRISPR interference to validate gene candidates (e.g., efflux pumps or ribosomal mutations).
- Proteomic profiling : Use 2D gel electrophoresis or LC-MS/MS to compare protein expression in susceptible vs. resistant strains .
- Time-kill assays : Monitor bactericidal kinetics under sub-inhibitory concentrations to detect adaptive resistance .
Basic: What in vitro models are suitable for assessing this compound’s efficacy and toxicity?
- Cell culture models :
- MIC/MBC assays against Gram-positive pathogens (e.g., S. aureus) .
- HepG2 cells for preliminary hepatotoxicity screening via ATP-based viability assays.
- Biofilm assays : Use peg-lid plates to evaluate activity against bacterial biofilms .
Advanced: How can computational modeling enhance understanding of this compound’s mechanism of action?
- Molecular docking : Predict binding affinity to ribosomal subunits (e.g., 50S subunit) using AutoDock Vina .
- MD simulations : Simulate ligand-target interactions over 100+ ns to assess stability of binding poses .
- QSAR models : Corrogate structural features (e.g., ketone group) with bioactivity to guide analog synthesis .
Basic: What are the best practices for storing and handling this compound in laboratory settings?
- Storage : -80°C in anhydrous DMSO to prevent hydrolysis; avoid repeated freeze-thaw cycles .
- Handling : Use nitrile gloves and fume hoods to minimize exposure; validate stability via HPLC before experiments .
Advanced: How should researchers address discrepancies in enzymatic activity data during this compound biosynthesis?
- Control experiments : Compare activity of recombinant SfmO1/NapU vs. crude cell lysates to rule out cofactor limitations .
- Kinetic assays : Measure kcat and Km under varying pH/temperature conditions to identify optimal enzymatic parameters .
- Metabolite tracing : Use 13C-labeled substrates to track flux through the pathway .
Basic: What criteria should guide the selection of bacterial strains for this compound susceptibility testing?
- Clinical relevance : Prioritize ESKAPE pathogens (Enterococcus faecium, S. aureus, etc.) .
- Control strains : Include ATCC reference strains (e.g., S. aureus ATCC 29213) for cross-study comparability .
Advanced: How can transcriptomic data be leveraged to uncover off-target effects of this compound?
- RNA-seq : Profile bacterial transcriptomes post-treatment to identify dysregulated pathways (e.g., stress response genes) .
- Pathway enrichment analysis : Tools like DAVID or KEGG Mapper to link DEGs to cellular processes .
- Validation : Use qRT-PCR for high-priority targets and knockout mutants to confirm phenotypic relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
